molecular formula C21H24N6O2 B2447795 N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-methoxy-N-methylbenzamide CAS No. 2310126-27-1

N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-methoxy-N-methylbenzamide

Cat. No.: B2447795
CAS No.: 2310126-27-1
M. Wt: 392.463
InChI Key: QLTGQGLBHGUFEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-methoxy-N-methylbenzamide (CAS 2310126-27-1) is a sophisticated small molecule with the molecular formula C21H24N6O2 and a molecular weight of 392.5 g/mol . This compound belongs to the class of triazolopyridazine derivatives, a scaffold recognized in medicinal chemistry for its diverse biological activities, particularly in oncology research . Its structure features a cyclobutyl-substituted triazolo[4,3-b]pyridazine core fused with an azetidine ring and a 4-methoxy-N-methylbenzamide moiety. The triazolopyridazine core is known to contribute to significant inhibitory activity against various kinases, which are key targets in cancer therapy . Researchers value this compound for its potential application in kinase inhibition assays and cell-based cytotoxicity studies, as structurally similar compounds have demonstrated potent activity against cancer cell lines . It is supplied for advanced research applications and is strictly for laboratory use. This product is not intended for diagnostic or therapeutic procedures, and it is not for human or veterinary use .

Properties

IUPAC Name

N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-4-methoxy-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O2/c1-25(21(28)15-6-8-17(29-2)9-7-15)16-12-26(13-16)19-11-10-18-22-23-20(27(18)24-19)14-4-3-5-14/h6-11,14,16H,3-5,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTGQGLBHGUFEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C(=NN=C3C4CCC4)C=C2)C(=O)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-methoxy-N-methylbenzamide is a complex organic compound belonging to the class of triazolopyridazine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry and cancer research.

Chemical Structure and Properties

The molecular formula of the compound is C17H19N7O2, with a molecular weight of approximately 354.385 g/mol. The structure features multiple heterocycles, including a triazole ring fused with a pyridazine moiety and an azetidine ring, which contribute to its unique pharmacological properties.

Property Value
Molecular FormulaC17H19N7O2
Molecular Weight354.385 g/mol
Physical StatePale yellow solid
Melting Point188–189 °C

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including kinases and receptors involved in cancer progression. Specifically, compounds with similar triazolo-pyridazine scaffolds have shown promising inhibitory effects against c-Met kinase, which plays a crucial role in tumor growth and metastasis.

In vitro studies have demonstrated that derivatives of triazolo-pyridazine exhibit moderate cytotoxicity against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). For instance, one study indicated that a closely related compound showed IC50 values of 1.06 ± 0.16 μM for A549 cells, indicating significant cytotoxic potential .

Cytotoxicity Evaluation

The cytotoxicity of this compound was evaluated using the MTT assay across various cancer cell lines. The results are summarized in the following table:

Cell Line IC50 Value (μM) Remarks
A5491.06 ± 0.16Significant cytotoxicity
MCF-71.23 ± 0.18Significant cytotoxicity
HeLa2.73 ± 0.33Moderate cytotoxicity
LO2Not DetectedNormal human hepatocytes control

These findings suggest that the compound has selective toxicity towards cancer cells while exhibiting lower activity against normal cells.

Mechanistic Insights

The mechanism of action involves binding to the ATP-binding site of c-Met kinase, which is crucial for its activity in promoting cell proliferation and survival in cancerous tissues. The binding affinity is enhanced by the structural features of the compound that allow it to adopt a favorable conformation within the kinase pocket .

Case Studies and Research Findings

Several studies have explored the biological activities of triazolo-pyridazine derivatives similar to this compound:

  • Triazolo-Pyridazine Derivatives : A study focused on synthesizing novel triazolo-pyridazine derivatives and evaluating their c-Met inhibitory activity revealed that certain derivatives exhibited IC50 values comparable to established inhibitors like Foretinib .
  • Structure-Activity Relationship (SAR) : Research on SAR indicated that modifications to the triazole and pyridazine moieties significantly influenced biological activity. Compounds with specific substitutions showed enhanced potency against targeted kinases .
  • Apoptosis Induction : Investigations into the apoptotic effects of these compounds demonstrated that they could induce late apoptosis in A549 cells and cause cell cycle arrest in the G0/G1 phase .

Q & A

Basic Research Questions

Q. What are the critical steps and challenges in synthesizing N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-methoxy-N-methylbenzamide?

  • Methodology : The synthesis involves multi-step reactions, including cyclization of triazole-pyridazine cores, functional group coupling (e.g., amidation), and azetidine ring formation. Key challenges include:

  • Reaction Optimization : Temperature control (60–100°C) and solvent selection (e.g., DMF or dichloromethane) to avoid side reactions .
  • Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) groups for amine protection, requiring acidic conditions (e.g., TFA) for removal .
  • Yield Improvement : Catalysts like Pd(PPh₃)₄ for cross-coupling reactions and purification via column chromatography or recrystallization .
    • Validation : Confirm intermediates via LC-MS and final product purity (>95%) via HPLC .

Q. How can researchers validate the structural integrity of this compound?

  • Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm proton environments (e.g., methoxy group at δ 3.8–4.0 ppm) and heterocyclic ring connectivity .
  • Mass Spectrometry (HRMS) : Exact mass matching to theoretical molecular weight (e.g., C₂₃H₂₈N₆O₂: 436.22 g/mol) .
  • X-ray Crystallography : Resolve stereochemistry of the azetidine and cyclobutyl moieties .
    • Data Cross-Validation : Compare spectral data with analogs (e.g., triazolo[4,3-b]pyridazine derivatives) to identify deviations .

Q. What are the solubility and stability profiles under experimental conditions?

  • Solubility :

  • Polar Solvents : Soluble in DMSO (>10 mg/mL) and sparingly in aqueous buffers (pH 7.4) with 0.1% Tween-80 .
    • Stability :
  • Thermal : Stable at 25°C for 24 hours; degradation observed >60°C .
  • Light Sensitivity : Store in amber vials to prevent photodegradation of the methoxybenzamide group .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Approach :

  • Core Modifications : Replace cyclobutyl with cyclopropyl or phenyl groups to assess impact on target binding .
  • Functional Group Variations : Substitute 4-methoxy with halogenated or nitro groups to modulate electronic effects .
    • Assays :
  • Enzyme Inhibition : Kinase inhibition assays (IC₅₀ determination) using ADP-Glo™ kits .
  • Cellular Uptake : Radiolabeled analogs (³H/¹⁴C) to quantify permeability in Caco-2 monolayers .

Q. What in vitro and in vivo models are suitable for evaluating therapeutic potential?

  • In Vitro :

  • Cancer Models : Antiproliferative assays in MCF-7 (breast) or A549 (lung) cell lines with IC₅₀ calculations .
  • Inflammation : COX-2 inhibition in LPS-stimulated macrophages (ELISA for PGE₂) .
    • In Vivo :
  • Pharmacokinetics : Rodent studies with IV/PO administration to calculate AUC, t₁/₂, and bioavailability .
  • Efficacy : Xenograft models for oncology or collagen-induced arthritis for anti-inflammatory testing .

Q. How can computational modeling elucidate binding mechanisms with biological targets?

  • Methods :

  • Docking Simulations : Use AutoDock Vina to predict interactions with kinase domains (e.g., EGFR or JAK2) .
  • MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .
    • Validation : Correlate docking scores (ΔG) with experimental IC₅₀ values to refine models .

Q. How should researchers address contradictory data in biological activity assays?

  • Root Cause Analysis :

  • Assay Variability : Repeat experiments with standardized protocols (e.g., ATP concentration in kinase assays) .
  • Compound Degradation : Verify stability in assay buffers via LC-MS before testing .
    • Orthogonal Assays : Confirm hits using SPR (binding affinity) and CETSA (target engagement) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.